molecular formula C20H25N5O3 B2577153 3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile CAS No. 1797259-93-8

3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2577153
CAS No.: 1797259-93-8
M. Wt: 383.452
InChI Key: JGPCXPBYIYHMAE-UHFFFAOYSA-N
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Description

The compound "3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile" is an organic molecule that features a complex structure, making it a subject of interest in various fields of scientific research. This compound is part of the broader class of triazole derivatives, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine ring, and the attachment of the benzonitrile group. Each step requires specific reagents, catalysts, and conditions:

  • Triazole formation: : Typically involves a cyclization reaction using hydrazine derivatives and carbonyl compounds.

  • Piperidine ring formation: : Can be achieved via various methods, such as reductive amination or cyclization of suitable precursors.

  • Attachment of benzonitrile group: : Often requires nitrile addition reactions or coupling reactions.

Industrial Production Methods

In industrial settings, the synthesis might be optimized for higher yields and scalability:

  • Use of flow reactors to improve reaction kinetics.

  • Catalytic methods to reduce reaction time and improve selectivity.

  • Employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the methoxyethyl and piperidine moieties, leading to various oxidation products.

  • Reduction: : Reduction can occur at the carbonyl group of the triazole ring, potentially converting it to corresponding alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions vary depending on the substituent but often involve nucleophilic reagents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathways and conditions, yielding a variety of derivatives with potentially enhanced or altered biological activities.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand or catalyst in various organic reactions.

  • Material Science: : Potential use in the development of new materials with unique properties.

Biology

  • Antimicrobial Activity: : Research indicates potential use in designing new antimicrobial agents.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in biochemical studies.

Medicine

  • Drug Design: : Basis for the development of new pharmaceuticals targeting specific diseases.

  • Therapeutics: : Potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

  • Agriculture: : Utilized in developing agrochemicals for pest control.

  • Chemical Manufacturing: : Employed in the synthesis of various specialty chemicals.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting their activity or altering their function. Key pathways include:

  • Enzyme Inhibition: : Binding to active sites, preventing substrate binding and subsequent reaction.

  • Receptor Modulation: : Interacting with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-ethyl-1-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile

  • 3-(4-(4-ethyl-1-(2-chloroethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile

Uniqueness

The presence of the methoxyethyl group distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties. This functional group can influence the compound's solubility, reactivity, and interaction with biological targets, making it a valuable entity for research and application.

Conclusion

3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile is a fascinating compound with diverse potential applications in science and industry. Its complex structure and unique functional groups make it an interesting subject for synthetic chemistry, biological studies, and industrial applications.

Properties

IUPAC Name

3-[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-3-24-18(22-25(20(24)27)11-12-28-2)16-7-9-23(10-8-16)19(26)17-6-4-5-15(13-17)14-21/h4-6,13,16H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPCXPBYIYHMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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